1-[2-(2-biphenylyloxy)ethyl]pyrrolidine
Description
1-[2-(2-Biphenylyloxy)ethyl]pyrrolidine is a pyrrolidine derivative characterized by a 2-biphenylyloxyethyl substituent attached to the nitrogen atom of the pyrrolidine ring. This structure combines the rigidity of the biphenyl group with the flexibility of the ethyl-pyrrolidine chain, making it a candidate for modulating biological targets, particularly in inflammation and enzyme inhibition pathways.
Properties
IUPAC Name |
1-[2-(2-phenylphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-8-16(9-3-1)17-10-4-5-11-18(17)20-15-14-19-12-6-7-13-19/h1-5,8-11H,6-7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBOKJSDNPPQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The para-substituted phenyl in SC-22716 () likely optimizes enzyme binding through linear alignment, whereas the 2-biphenylyloxy group in the target compound may enhance hydrophobic interactions due to its bulkier structure.
- Halogenation: Bromine substituents (e.g., 4-bromo in ) improve synthetic versatility but may reduce oral bioavailability compared to non-halogenated analogues.
- Hybrid Structures: Compounds like the DPP-IV inhibitor in demonstrate that combining pyrrolidine with polar groups (e.g., cyano) or rigid moieties (e.g., adamantyl) enhances target selectivity and metabolic stability.
Pharmacokinetic and Regulatory Profiles
- Oral Bioavailability: SC-22716’s oral efficacy in mice () suggests that phenoxy-pyrrolidine derivatives can achieve sufficient absorption, but the biphenylyl group’s hydrophobicity may require formulation adjustments to improve solubility.
- Regulatory Status : Pyrrolidine derivatives with psychoactive substituents (e.g., 1-(1-phenylcyclohexyl)pyrrolidine in ) are controlled substances, but the target compound’s lack of such groups likely exempts it from strict regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
